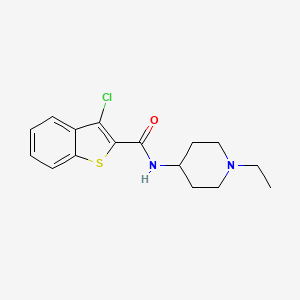

3-chloro-N-(1-ethyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

Overview

Description

3-chloro-N-(1-ethyl-4-piperidinyl)-1-benzothiophene-2-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds similar to "3-chloro-N-(1-ethyl-4-piperidinyl)-1-benzothiophene-2-carboxamide" might find applications in supramolecular chemistry, particularly in the development of nanometer-sized structures. For example, benzene-1,3,5-tricarboxamides (BTAs) have been extensively studied for their self-assembly into rod-like structures stabilized by hydrogen bonding. These structures have potential applications in nanotechnology and polymer processing due to their predictable assembly behavior and structural versatility (Cantekin, de Greef, & Palmans, 2012).

Gastrointestinal Motility Disorders

Substituted piperidinyl benzamides, which share a part of the core structure with "3-chloro-N-(1-ethyl-4-piperidinyl)-1-benzothiophene-2-carboxamide", have been studied for their prokinetic effects in the gastrointestinal tract. Cisapride, a known prokinetic agent, facilitates motility throughout the gastrointestinal tract by enhancing acetylcholine release, potentially offering a model for the therapeutic application of related compounds in treating motility disorders (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Environmental Impact of Chemical Compounds

The presence of similar compounds in the environment, especially those used in consumer products like parabens, has raised concerns about their biodegradability and potential as endocrine disruptors. This underscores the importance of understanding the environmental fate and behavior of such chemicals to mitigate their impact on ecosystems and human health (Haman, Dauchy, Rosin, & Munoz, 2015).

Central Nervous System (CNS) Acting Drugs

The structural features of "3-chloro-N-(1-ethyl-4-piperidinyl)-1-benzothiophene-2-carboxamide" may align with those of compounds showing CNS activity. Heterocycles with nitrogen, sulfur, and oxygen have been identified as potential leads for the synthesis of novel CNS drugs, suggesting a pathway for the exploration of therapeutic applications in neurology and psychiatry (Saganuwan, 2017).

Food Additives and Nutraceuticals

Compounds with antioxidant, antimicrobial, and anti-inflammatory properties, such as chlorogenic acid, exemplify how structurally complex chemicals can serve dual roles as food additives and nutraceuticals. This highlights the potential for "3-chloro-N-(1-ethyl-4-piperidinyl)-1-benzothiophene-2-carboxamide" and related compounds to contribute to food preservation and health promotion, given their appropriate bioactive properties (Naveed et al., 2018).

properties

IUPAC Name |

3-chloro-N-(1-ethylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS/c1-2-19-9-7-11(8-10-19)18-16(20)15-14(17)12-5-3-4-6-13(12)21-15/h3-6,11H,2,7-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRHFKABPHEZTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-ethylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4627019.png)

![N-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl}hexanamide](/img/structure/B4627025.png)

![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)

![5-(3,4-dichlorobenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4627044.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]acetamide](/img/structure/B4627070.png)

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![ethyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4627107.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)